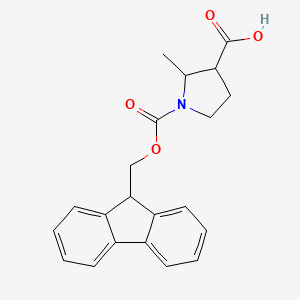

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid is a synthetic compound often used in organic chemistry and peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

Fmoc Protection: The starting material, 2-methylpyrrolidine-3-carboxylic acid, is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. This reaction forms the Fmoc-protected derivative.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Automated Systems: Automated synthesis and purification systems are employed to ensure consistency and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Deprotection: The major product is the free amine derivative of 2-methylpyrrolidine-3-carboxylic acid.

Substitution: Depending on the nucleophile used, different substituted derivatives of the compound can be obtained.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc Protection Strategy

The Fmoc (fluorenylmethyloxycarbonyl) group is a popular protecting group used in solid-phase peptide synthesis (SPPS). The compound serves as a precursor for the synthesis of α-methyl proline derivatives, which are crucial for introducing structural diversity into peptides. The Fmoc group is stable under basic conditions and can be removed under mild acidic conditions, making it ideal for iterative synthesis processes.

Advantages in Peptide Chemistry

- Stability : The Fmoc group provides stability during the synthesis process.

- Compatibility : It is compatible with various coupling reagents and resins used in SPPS.

- Versatility : The α-methyl substitution enhances the conformational rigidity of peptides, which can lead to improved binding properties in biological systems.

Drug Development

Role in Drug Design

The compound has been explored in the design of peptide-based drugs due to its ability to influence the biological activity of peptides. The incorporation of α-methyl proline can enhance the pharmacokinetic properties of peptide drugs, such as stability against enzymatic degradation.

Case Studies

- Antiviral Agents : Research has indicated that peptides containing α-methyl proline exhibit increased resistance to proteolytic enzymes, making them suitable candidates for antiviral therapies.

- Cancer Therapeutics : Studies have shown that modified peptides can selectively target cancer cells, improving therapeutic efficacy while minimizing side effects.

Chemical Research

Building Block for Organic Synthesis

Fmoc-α-Me-Pro-OH is utilized as a building block in various organic synthesis pathways. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with potential applications in materials science and nanotechnology.

| Application Area | Description | Benefits |

|---|---|---|

| Peptide Synthesis | Used as a precursor for α-methyl proline derivatives | Enhances structural diversity |

| Drug Development | Incorporated into peptide drugs to improve stability and efficacy | Increases therapeutic potential |

| Organic Synthesis | Serves as a versatile building block for new compounds | Facilitates exploration of novel synthetic routes |

Mecanismo De Acción

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions to reveal the free amine for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

- 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid

Uniqueness

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which includes a methyl group at the 2-position of the pyrrolidine ring. This structural feature can influence its reactivity and the types of peptides it can be used to synthesize.

Actividad Biológica

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid (Fmoc-2-Methylpyrrolidine-3-carboxylic acid) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H19NO4

- Molecular Weight : 351.38 g/mol

- CAS Number : 1820575-02-7

The compound's biological activity is primarily attributed to its ability to modulate various biochemical pathways. Its structure allows it to interact with specific receptors and enzymes, influencing cellular processes. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it a suitable candidate for further pharmacological studies.

1. Antimicrobial Activity

Recent studies have indicated that Fmoc derivatives exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that the structural features of Fmoc compounds may contribute to their activity against pathogens.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-2-Methylpyrrolidine-3-carboxylic Acid | E. coli | 50 µg/mL |

| Fmoc-2-Methylpyrrolidine-3-carboxylic Acid | S. aureus | 30 µg/mL |

2. Anticancer Potential

Preliminary research indicates that Fmoc derivatives may possess anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Case Study : A study conducted by Zhang et al. (2021) evaluated the effects of Fmoc derivatives on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value determined to be approximately 15 µM.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of Fmoc-2-methylpyrrolidine-3-carboxylic acid. Animal models have been employed to assess its efficacy and safety profile.

Example Study : In a murine model, administration of the compound resulted in a notable decrease in tumor size without significant toxicity observed in vital organs. Histopathological analysis revealed no adverse effects on liver and kidney function.

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13-14(20(23)24)10-11-22(13)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCDRFYMLTZBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.